Thalidomide-O-PEG3-azide

PROTAC Linker Optimization Ternary Complex Formation Targeted Protein Degradation

Thalidomide-O-PEG3-azide is a cereblon ligand-linker with an optimized PEG3 spacer (16-20Å) for PROTAC design. Its >25 mg/mL aqueous solubility enables click chemistry in physiological buffers without high DMSO, preserving target integrity. The thalidomide scaffold minimizes off-target degradation of neosubstrates IKZF1/IKZF3 versus pomalidomide variants. With MW 475.5 g/mol, it offers a 12% mass reduction compared to amide analogs for favorable drug-like properties.

Molecular Formula C21H25N5O8
Molecular Weight 475.5 g/mol
Cat. No. B14066168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG3-azide
Molecular FormulaC21H25N5O8
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C21H25N5O8/c22-25-23-6-7-31-8-9-32-10-11-33-12-13-34-16-3-1-2-14-18(16)21(30)26(20(14)29)15-4-5-17(27)24-19(15)28/h1-3,15H,4-13H2,(H,24,27,28)
InChIKeyXCTYSAYYSHMVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG3-azide: A Core E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-PEG3-azide is a synthetic heterobifunctional compound that functions as an E3 ligase ligand-linker conjugate, central to the construction of Proteolysis Targeting Chimeras (PROTACs) [1]. It comprises a thalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand, a three-unit polyethylene glycol (PEG3) spacer, and a terminal azide group for bioorthogonal click chemistry conjugation . With a molecular weight of 475.5 g/mol (C21H25N5O8), this compound provides a foundational building block for targeted protein degradation research, enabling the selective ubiquitination and subsequent proteasomal degradation of disease-relevant proteins .

Why Substituting Thalidomide-O-PEG3-azide with Other PEG-Linker Analogs Compromises PROTAC Performance


While the PROTAC linker market offers many thalidomide-based E3 ligand conjugates, direct substitution of Thalidomide-O-PEG3-azide with its closest analogs—such as PEG2, PEG4, or amide-containing variants—is non-trivial and can severely impact experimental outcomes. The specific PEG3 spacer length is a critical determinant of ternary complex formation and subsequent degradation efficiency; empirical studies demonstrate that even a single ethylene glycol unit deviation can alter the spatial orientation between the E3 ligase and target protein, leading to suboptimal ubiquitination [1]. Furthermore, the linker's chemical composition (e.g., ether vs. amide linkage) affects aqueous solubility, cellular permeability, and the propensity for non-specific interactions [2]. The following quantitative evidence guide details these precise, measurable differentiators, empowering informed selection for high-stakes PROTAC design.

Thalidomide-O-PEG3-azide Quantitative Differentiation Data vs. Key Analogs


PEG Linker Length: PEG3 vs. PEG2 and PEG4 Impacts on Ternary Complex Geometry and Degradation Potency

The PEG3 spacer in Thalidomide-O-PEG3-azide provides a linker length that is distinct from its PEG2 (shorter) and PEG4 (longer) analogs. A structure-activity relationship (SAR) study on thalidomide-based PROTACs targeting p38α/p38β demonstrated that optimal degradation potency (DC50) was exquisitely sensitive to linker length; the PEG3-containing PROTAC exhibited a DC50 of 12 nM, while the corresponding PEG2 analog showed a 4.2-fold higher DC50 (51 nM) and the PEG4 analog a 3.5-fold higher DC50 (42 nM) [1]. This non-linear relationship underscores that even a single ethylene glycol unit difference can significantly alter the proximity and orientation required for efficient E3 ligase-mediated ubiquitination.

PROTAC Linker Optimization Ternary Complex Formation Targeted Protein Degradation

Molecular Weight and Physical Properties: Quantifying the Distinction from Thalidomide-O-amido-PEG3-azide

Thalidomide-O-PEG3-azide (MW 475.5 g/mol) contains a simple ether linkage to the PEG chain, whereas its common alternative, Thalidomide-O-amido-PEG3-azide (MW 532.5 g/mol), incorporates an additional amide bond . This structural difference results in a 57.0 g/mol (12%) higher molecular weight for the amide variant . In the context of PROTACs, where the final molecular weight often approaches or exceeds the Lipinski's Rule of Five thresholds, this difference can materially impact permeability and oral bioavailability [1]. Furthermore, the amide bond introduces a potential site for hydrogen bonding and metabolic hydrolysis, which can alter pharmacokinetic profiles and linker stability in vivo compared to the simpler ether-linked Thalidomide-O-PEG3-azide [2].

PROTAC Linker Physicochemical Properties Drug-likeness Solubility

Aqueous Solubility: Enhanced Formulation Flexibility Compared to Parent Thalidomide

The incorporation of a PEG3 spacer significantly improves the aqueous solubility of the thalidomide core. Thalidomide itself is poorly water-soluble (<0.1 mg/mL) [1]. In contrast, Thalidomide-O-PEG3-azide exhibits a minimum aqueous solubility of 25 mg/mL (52.6 mM) [2]. This represents a greater than 250-fold increase in water solubility relative to the parent drug [3]. This enhanced solubility is critical for achieving the high concentrations often required for efficient click chemistry bioconjugation reactions in aqueous buffers and simplifies the formulation of PROTACs for in vitro and in vivo assays without resorting to high percentages of organic co-solvents like DMSO, which can confound cellular assays.

PROTAC Solubility Aqueous Formulation Bioconjugation

Cereblon Binding Affinity Retention: Thalidomide vs. Pomalidomide Scaffold Implications for PROTAC Selectivity

While pomalidomide-based linkers (e.g., Pomalidomide-PEG3-azide) are known for their higher binding affinity to cereblon, this does not always translate to superior PROTAC performance. Studies have shown that the weaker binding affinity of thalidomide-based PROTACs can be advantageous for achieving higher target selectivity and minimizing off-target protein degradation [1]. In a comparative analysis of CRBN-recruiting PROTACs, a thalidomide-based construct exhibited a degradation selectivity window (ratio of target degradation to off-target IKZF1 degradation) that was 2.5-fold greater than that of a corresponding pomalidomide-based PROTAC, which more potently degraded the neosubstrate IKZF1 at equimolar concentrations [2]. This suggests Thalidomide-O-PEG3-azide may be the superior choice for projects where minimizing collateral degradation of essential neosubstrates is a priority.

E3 Ligase Recruitment Cereblon Affinity PROTAC Specificity

Optimal Use Cases for Thalidomide-O-PEG3-azide in PROTAC Development and Bioconjugation


Precision PROTAC Synthesis Requiring a Defined 3-Unit PEG Spacer

Utilize Thalidomide-O-PEG3-azide for the construction of PROTACs targeting protein kinases (e.g., p38α/β, AURKA) or other cytoplasmic targets where a 16-20 atom linker distance has been empirically determined to be optimal for ternary complex formation [1]. The defined PEG3 spacer provides a reproducible and well-characterized starting point for linker SAR studies, avoiding the ambiguity and suboptimal potency associated with PEG2 or PEG4 variants [2].

High-Concentration Aqueous Bioconjugation and Click Chemistry

Leverage the >25 mg/mL aqueous solubility of Thalidomide-O-PEG3-azide to perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions directly in physiological buffers or cell culture media [3]. This eliminates the need for high DMSO concentrations, preserving protein integrity and enabling direct conjugation to sensitive biological targets like antibodies or cell-surface proteins.

Building PROTACs with Reduced Off-Target Neosubstrate Degradation

For target validation studies and functional genomics applications where maintaining a clean proteomic background is paramount, select Thalidomide-O-PEG3-azide over pomalidomide-based linkers [4]. The thalidomide scaffold's inherently weaker cereblon binding reduces the risk of degrading clinically relevant neosubstrates like IKZF1 and IKZF3, ensuring that observed phenotypes are specifically due to target protein depletion [5].

Synthesis of Lower Molecular Weight PROTAC Leads for Enhanced Permeability

When designing PROTACs that must adhere to stringent molecular weight guidelines for oral bioavailability or blood-brain barrier penetration, use Thalidomide-O-PEG3-azide as the E3 ligand-linker component. Its 475.5 g/mol mass provides a 12% weight reduction compared to the amide-containing analog Thalidomide-O-amido-PEG3-azide, contributing to a final PROTAC molecule with more favorable drug-like physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-PEG3-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.